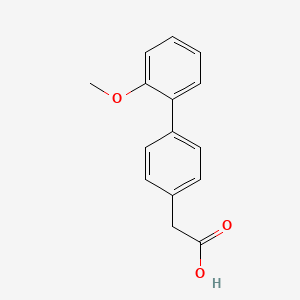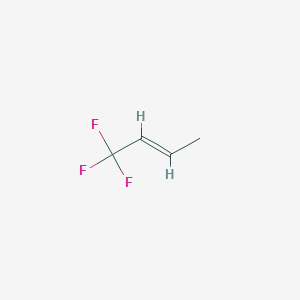
1,1,1-三氟-2-丁烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-2-butene is a useful research compound. Its molecular formula is C4H5F3 and its molecular weight is 110.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Trifluoro-2-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-2-butene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1,1,1-三氟-2-丁烯应用的全面分析
1,1,1-三氟-2-丁烯是一种化学化合物,在科学研究的各个领域都有广泛的应用。以下是其在六个不同领域的独特应用的详细分析:
制药: 1,1,1-三氟-2-丁烯由于其含氟量,可作为药物的构建单元。 含氟化合物已知在细胞中的吸收率更高,从而导致在较低剂量下更有效的药物 。它在开发具有改进的活性和代谢稳定性的药物中起着重要作用。
环境科学: 在环境科学中,这种化合物因其反应性而得到利用,其反应性可以进行调整以创建环保产品。 它被用作在田间分解而不会危害环境的化合物的先驱体 。它的特性有助于开发可持续材料和化学品。
材料科学: 1,1,1-三氟-2-丁烯在材料科学中用作氟化构建单元。 它有助于合成各种材料,包括聚合物和弹性体,这些材料具有独特的性能,如耐溶剂性和热稳定性 .
分析化学: 这种化合物在分析化学中有所应用,它用于色谱法和质谱法进行样品处理和测量 。其独特的性能使其适用于精确的分析程序。
生物化学: 在生物化学中,1,1,1-三氟-2-丁烯参与生物活性剂的合成。 它是开发用于药物和农药研究的新型试剂的关键组成部分,有助于生物系统和过程的研究 .
工业用途: 在工业上,1,1,1-三氟-2-丁烯用于制备三氟甲基取代化合物,这些化合物是农药和药物研究中的常见支架。 它因其多个反应位点而受到重视,这些位点允许进行化学选择性转化 .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1,1-Trifluoro-2-butene involves the reaction of 1,1,1-Trifluoro-2-chloroethane with a strong base to form 1,1,1-Trifluoro-2-alkene.", "Starting Materials": [ "1,1,1-Trifluoro-2-chloroethane", "Strong base (e.g. potassium hydroxide)" ], "Reaction": [ "Add 1,1,1-Trifluoro-2-chloroethane to a reaction flask", "Add a strong base (e.g. potassium hydroxide) to the reaction flask", "Heat the reaction mixture to a temperature of around 100-120°C", "Stir the reaction mixture for several hours", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain 1,1,1-Trifluoro-2-butene as a colorless liquid" ] } | |
CAS 编号 |
406-39-3 |
分子式 |
C4H5F3 |
分子量 |
110.08 g/mol |
IUPAC 名称 |
1,1,1-trifluorobut-2-ene |
InChI |
InChI=1S/C4H5F3/c1-2-3-4(5,6)7/h2-3H,1H3 |
InChI 键 |
ICTYZHTZZOUENE-UHFFFAOYSA-N |
SMILES |
CC=CC(F)(F)F |
规范 SMILES |
CC=CC(F)(F)F |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the use of 1,1,1-Trifluoro-2-butene in the presented research?
A1: The research demonstrates the use of 1,1,1-Trifluoro-2-butene as a reagent for introducing a trifluoromethyl group (CF3) into amino acids. [, ] This is significant because the incorporation of fluorine, particularly CF3 groups, can drastically alter a molecule's biological properties, including its metabolic stability and lipophilicity.
Q2: What role does Indium play in the reaction with 1,1,1-Trifluoro-2-butene?
A2: The researchers utilized Indium-mediated allylation reactions. [, ] This means Indium acts as a mediator, facilitating the transfer of the allyl group from 4-bromo-1,1,1-trifluoro-2-butene to the target molecule, the glyceraldimine derivative. This method is highlighted for its high diastereoselectivity, meaning it favors the formation of a specific stereoisomer of the product.
Q3: What specific stereoisomers are synthesized using this method?
A3: The research outlines the successful synthesis of both (2R,3S)- and (2S,3R)-4,4,4-trifluoroisoleucines, as well as (2R,3S)-4,4,4-trifluorovaline. [, ] These are all stereoisomers of naturally occurring amino acids where a CF3 group has been incorporated, potentially leading to analogues with altered biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


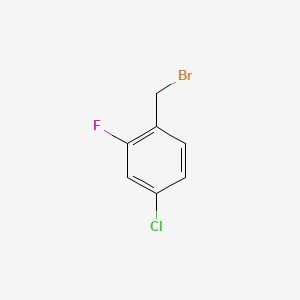
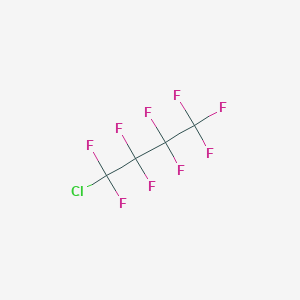
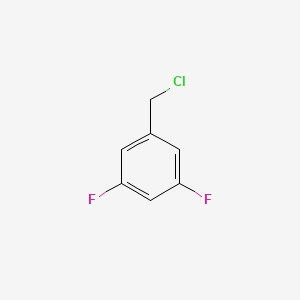


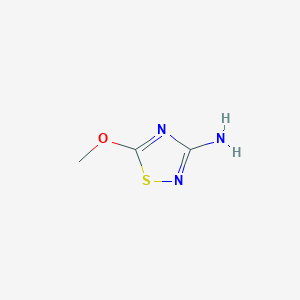
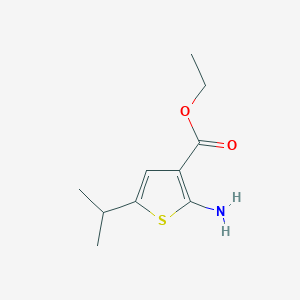
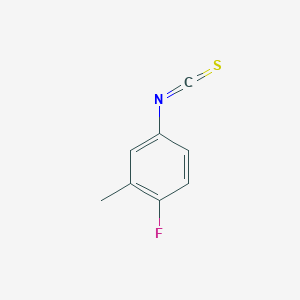
![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)
